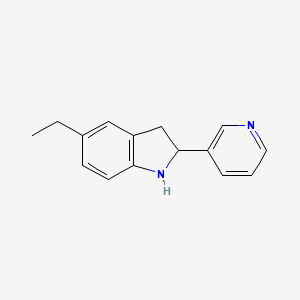
1,1'-(4-Hydroxynaphthalene-1,3-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is a chemical compound characterized by the presence of a hydroxyl group attached to a naphthalene ring, with two ethanone groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone typically involves the reaction of 4-hydroxynaphthalene with ethanone derivatives under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 4-hydroxynaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反应分析
Types of Reactions
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 1,1’-(4-hydroxynaphthalene-1,3-diyl)diethanol.
Substitution: Formation of 4-alkoxynaphthalene or 4-acetoxynaphthalene derivatives.
科学研究应用
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1,1’-(4-Methoxynaphthalene-1,3-diyl)diethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1,1’-(4-Aminonaphthalene-1,3-diyl)diethanone: Contains an amino group, leading to different chemical reactivity and biological activity.
Uniqueness
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activities. The presence of the hydroxyl group allows for hydrogen bonding and participation in various chemical reactions, making it a versatile compound in scientific research.
属性
CAS 编号 |
4711-62-0 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
1-(3-acetyl-4-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-8(15)12-7-13(9(2)16)14(17)11-6-4-3-5-10(11)12/h3-7,17H,1-2H3 |
InChI 键 |
LCSMZQPYTFSOJD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)



![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)




